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Compound of Interest

Compound Name:
4-(4-Chloro-benzenesulfonyl)-

morpholine

CAS No.: 22771-99-9

Cat. No.: B077774

Get Quote

Executive Summary
4-(4-Chlorobenzenesulfonyl)morpholine (CAS: 1848-06-2) represents a privileged scaffold in

modern medicinal chemistry. It is not merely a passive intermediate but a bioactive

pharmacophore that combines the electrostatic binding capability of the sulfonamide (

) group with the pharmacokinetic (PK) modulating properties of the morpholine ring.

This guide analyzes its utility across three primary therapeutic axes:

Pain Management: As a selective inhibitor of the voltage-gated sodium channel Nav1.7.

Metabolic Syndrome: As a core inhibitor of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1).[1][2]
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Oncology: Emerging applications in Wnt/

-catenin pathway modulation.

Chemical Foundation & Pharmacophore Analysis
Structural Logic
The molecule is composed of three functional domains, each serving a specific role in ligand-

target interactions:

Domain Chemical Feature
Medicinal Chemistry
Function

Aryl Sulfonyl Sulfonamide core

H-Bond Acceptor: The sulfonyl

oxygens often engage in

hydrogen bonding with active

site residues (e.g., Ser/Thr).

4-Chloro Substituent Halogen at para position

Metabolic Blocker: Prevents

CYP450-mediated para-

hydroxylation, extending half-

life (

). Provides lipophilic bulk for

hydrophobic pockets.

Morpholine Ring Saturated heterocycle

PK Modulator: Lowers LogP

compared to

piperidine/cyclohexane,

improving solubility while

maintaining blood-brain barrier

(BBB) permeability or

restricting it (depending on

substitutions).

Physicochemical Profile[3]
Molecular Weight: 261.73 g/mol (Fragment-like, ideal for FBDD).
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LogP: ~1.8–2.2 (Optimal lipophilicity for oral bioavailability).

H-Bond Acceptors: 3 (Sulfonyl O, Morpholine O).

H-Bond Donors: 0 (Aprotic, good membrane permeability).

Therapeutic Application I: Nav1.7 Inhibition (Pain)[4]
[5]
Mechanism of Action
The voltage-gated sodium channel Nav1.7 is highly expressed in nociceptive (pain-sensing)

neurons.[3] Gain-of-function mutations in SCN9A (the gene encoding Nav1.[4]7) cause

erythromelalgia, while loss-of-function leads to insensitivity to pain.

The 4-(4-chlorobenzenesulfonyl)morpholine scaffold acts as a state-dependent inhibitor.

Binding Site: It targets the voltage-sensing domain (VSD) IV, stabilizing the channel in the

inactivated state.

Selectivity: The morpholine ring is critical for achieving selectivity over the cardiac isoform

Nav1.5, reducing cardiotoxicity risks (e.g., QT prolongation).

SAR Insight
Replacing a lipophilic piperidine ring with the polar morpholine ring in sulfonamide leads often

reduces potency slightly but significantly lowers metabolic clearance and improves the safety

profile. The 4-chloro group fills a hydrophobic sub-pocket in the VSD, anchoring the molecule.

Therapeutic Application II: 11 -HSD1 Inhibition
(Metabolic Syndrome)[1][2][6][7]
The Cortisol Shuttle
11

-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol in adipose
tissue and the liver.[5] Excess intracellular cortisol drives central obesity, insulin resistance, and
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dyslipidemia.

Role of the Scaffold
Inhibitors containing the sulfonyl-morpholine core block the catalytic site of 11

-HSD1.

Binding Mode: The sulfonyl group mimics the transition state of the steroid substrate.

Metabolic Stability: The 4-chloro substituent prevents rapid degradation by liver enzymes,

allowing the drug to reach adipose tissue effectively.

Pathway Visualization
The following diagram illustrates the pathological role of 11

-HSD1 and the intervention point of the scaffold.
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Figure 1: Mechanism of action for 11

-HSD1 inhibition.[1][2][6][7][8] The sulfonyl-morpholine scaffold blocks the conversion of
cortisone to cortisol, preventing downstream metabolic dysregulation.

Experimental Protocols
Synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine
This protocol utilizes a standard Schotten-Baumann reaction, optimized for high yield and

purity.
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Reagents:

Morpholine (1.0 eq)

4-Chlorobenzenesulfonyl chloride (1.1 eq)

Triethylamine (Et

N) or Pyridine (1.5 eq)

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20

mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

Addition: Mix morpholine (10 mmol) with Et

N (15 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over
15 minutes.

Why: Dropwise addition prevents exotherms that could lead to disulfonylation side

products.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:Ethyl Acetate 7:3).

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by

saturated NaHCO

and brine.

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Expected Yield: >85%.

Characterization: Confirm via
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H-NMR (Characteristic morpholine peaks at

3.0–3.7 ppm).

Biological Assay: 11 -HSD1 Scintillation Proximity Assay
(SPA)
To validate the therapeutic potential, the following assay measures the inhibition of cortisone-

to-cortisol conversion.

Materials:

Microsomes expressing human 11

-HSD1.

H-Cortisone (Tracer).

NADPH (Cofactor).

Yttrium silicate SPA beads (coupled to anti-cortisol antibody).

Protocol:

Incubation: In a 96-well plate, mix 11

-HSD1 microsomes, NADPH (200

M), and the test compound (4-(4-chlorobenzenesulfonyl)morpholine) at varying
concentrations (0.1 nM – 10

M).

Start: Initiate reaction by adding

H-Cortisone. Incubate at 37°C for 60 minutes.

Stop: Add SPA beads suspended in lysis buffer containing a specific 11

-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction.
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Detection: The anti-cortisol antibody on the beads captures the generated

H-Cortisol. The proximity stimulates the scintillant.

Analysis: Read on a scintillation counter. Plot % Inhibition vs. Log[Concentration] to

determine IC

.

Synthesis & Optimization Workflow
The following diagram depicts the iterative workflow for optimizing this scaffold from a fragment

to a lead candidate.
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Figure 2: Optimization workflow transforming the core scaffold into a therapeutic lead via

divergent synthetic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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